molecular formula C8H11ClN2O2 B13002695 Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

Cat. No.: B13002695
M. Wt: 202.64 g/mol
InChI Key: LWZJABSUJSECGN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring, an amino group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride typically involves the reaction of 2-aminopyridine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of methyl chloroacetate, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

methyl 2-amino-2-pyridin-3-ylacetate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;/h2-5,7H,9H2,1H3;1H

InChI Key

LWZJABSUJSECGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)N.Cl

Origin of Product

United States

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